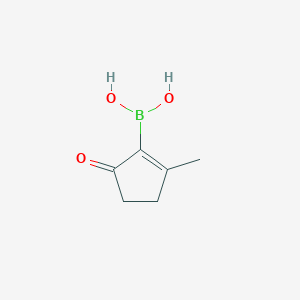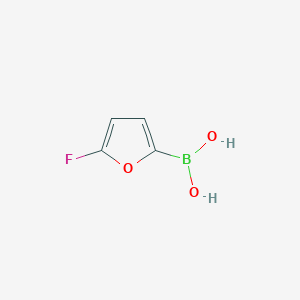
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative featuring a cyclopentenone ring substituted with a methyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclopentenone precursor. The process can be summarized as follows:
Hydroboration: The addition of a boron-hydrogen bond across the double bond of the cyclopentenone precursor.
Oxidation: Conversion of the resulting organoborane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivative.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Organoboron compounds with various substituents.
Scientific Research Applications
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid functional group’s ability to interact with enzyme active sites.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This reactivity is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparison with Similar Compounds
- (2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate
- (2-Methyl-5-oxocyclopent-1-en-1-yl)propionate
- (2-Methyl-3-oxocyclopent-1-en-1-yl)acetate
Comparison: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity compared to its ester analogs. The boronic acid group allows for unique interactions in cross-coupling reactions and enzyme inhibition, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
912675-87-7 |
|---|---|
Molecular Formula |
C6H9BO3 |
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-2-3-5(8)6(4)7(9)10/h9-10H,2-3H2,1H3 |
InChI Key |
JIJQAHZWDVEJJR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(CCC1=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







